Benzyl-PEG2-ethanol is a compound characterized by the presence of a benzyl group attached to a polyethylene glycol (PEG) chain with two ethylene glycol units, ending in a hydroxyl group. Its chemical formula is C₁₃H₂₀O₃, and it serves as a versatile linker in various biochemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound enhances solubility in aqueous environments due to the hydrophilic nature of the PEG moiety, making it suitable for biological applications .
Benzyl-PEG2-ethanol exhibits low toxicity and is often utilized in drug delivery systems. Its ability to enhance solubility aids in the formulation of drugs that require improved bioavailability. Additionally, as a PROTAC linker, it plays a crucial role in targeted protein degradation, which is an emerging therapeutic strategy for treating various diseases, including cancer .
The synthesis of Benzyl-PEG2-ethanol typically involves the following methods:
Benzyl-PEG2-ethanol has several applications:
Studies on Benzyl-PEG2-ethanol focus on its interactions within biological systems. Its hydrophilic PEG component allows for better interaction with biological membranes, enhancing cellular uptake of linked drugs. Additionally, its role as a PROTAC linker facilitates interactions with E3 ligases and target proteins, promoting selective degradation pathways .
Benzyl-PEG2-ethanol shares structural similarities with several other compounds that also contain PEG linkers or benzyl groups. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl Alcohol | C₆H₅CH₂OH | Simple aromatic alcohol; low molecular weight |
| 2-(Benzyloxy)ethanol | C₉H₁₂O₂ | Lacks PEG linkage; more hydrophobic |
| Benzyl-PEG4-alcohol | C₁₅H₃₀O₄ | Longer PEG chain; enhanced solubility |
| Polyethylene Glycol | (C₂H₄O)n | No aromatic component; primarily used as a polymer |
Benzyl-PEG2-ethanol's unique combination of a benzyl group and a two-unit PEG linker provides specific advantages in solubility and functionality, especially in drug development contexts where targeted delivery and controlled release are critical .
Base-catalyzed disproportionation reactions represent a cornerstone in the synthesis of ethers, including Benzyl-PEG2-ethanol. These methods typically employ alkoxide intermediates generated via deprotonation of alcohols using strong bases such as sodium hydride or potassium hydroxide. The Williamson ether synthesis, a classic example of this approach, involves the reaction of an alkoxide with an alkyl halide or sulfonate through an SN2 mechanism.
For Benzyl-PEG2-ethanol, the synthesis begins with the deprotonation of benzyl alcohol using sodium hydride, forming a benzyl alkoxide. This alkoxide subsequently reacts with 2-bromoethanol, a diethylene glycol derivative, in a polar aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds via backside attack on the electrophilic carbon of the alkyl halide, yielding the desired ether linkage. Key parameters influencing the reaction include:
A comparative analysis of base-catalyzed conditions is provided in Table 1.
Table 1: Reaction Conditions for Base-Catalyzed Synthesis of Benzyl-PEG2-ethanol
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium hydride | THF | 60 | 78 | |
| Potassium hydroxide | Ethanol | 25 | 65 | |
| Sodium methoxide | DMSO | 50 | 72 |
This method’s primary advantage lies in its scalability and compatibility with primary alkyl halides. However, tertiary halides are prone to elimination reactions, necessitating careful substrate selection.
Nucleophilic acyl substitution pathways, though less commonly applied to ether synthesis, offer an alternative route to Benzyl-PEG2-ethanol. This approach involves the displacement of an acyl leaving group by a nucleophile, typically facilitated by activated esters or acyl halides. While Benzyl-PEG2-ethanol itself lacks ester functional groups, intermediate steps in its synthesis may employ acyl derivatives to achieve regioselective coupling.
For instance, diethylene glycol can be functionalized as a tosylate (tosyl chloride activation) to enhance electrophilicity at the terminal hydroxyl group. Benzyl alcohol then acts as a nucleophile, attacking the activated carbon in an SN2 mechanism. This method avoids the need for strong bases, instead relying on mild conditions with triethylamine as a proton scavenger. Reaction outcomes depend on:
Despite its niche applicability, this pathway is limited by the additional steps required to generate activated intermediates.
Solid-phase synthesis techniques, widely used in peptide and oligonucleotide production, are emerging in PEG-based compound synthesis. While direct reports of Benzyl-PEG2-ethanol synthesis via solid-phase methods are scarce, analogous strategies involve immobilizing one reaction component on a resin to streamline purification and iterative coupling.
A hypothetical solid-phase approach could involve anchoring benzyl alcohol to a Wang resin via its hydroxyl group. Sequential coupling with ethylene glycol units, followed by cleavage from the resin, would yield Benzyl-PEG2-ethanol. This method’s advantages include:
However, challenges such as low loading efficiency and steric hindrance on the resin surface necessitate further optimization. Recent advances in high-molecular-weight PEG synthesis via transesterification (e.g., carboxyl-ester mechanisms) suggest potential synergies with solid-phase platforms.
Benzyl-PEG2-ethanol represents a critical polyethylene glycol-based linker molecule extensively utilized in the development of Proteolysis Targeting Chimeras technology [4]. This compound, with the molecular formula C₁₃H₂₀O₃ and molecular weight of 224.30 g/mol, serves as a versatile connecting element that bridges target protein ligands with E3 ubiquitin ligase ligands in heterobifunctional degrader molecules [4] [33]. The structural composition of Benzyl-PEG2-ethanol incorporates a benzyl group connected to two ethylene glycol units terminating in a hydroxyl group, providing optimal flexibility and solubility characteristics essential for effective Proteolysis Targeting Chimeras function [21] [33].
The fundamental mechanism underlying Benzyl-PEG2-ethanol's role in targeted protein degradation involves the formation of stable ternary complexes between the target protein, the Proteolysis Targeting Chimeras molecule, and the E3 ubiquitin ligase [15]. This tripartite assembly enables the E3 ligase to ubiquitinate the target protein, marking it for subsequent proteasomal degradation [4]. The polyethylene glycol backbone of Benzyl-PEG2-ethanol confers enhanced water solubility and biocompatibility compared to purely alkyl-based linkers, facilitating improved cellular uptake and biological activity [9] [10].
Research demonstrates that polyethylene glycol-based linkers like Benzyl-PEG2-ethanol constitute approximately 54% of all reported Proteolysis Targeting Chimeras linker structures, highlighting their prevalence and effectiveness in degrader design [8] [15]. The compound's benzyl moiety provides a hydrophobic anchor point for chemical conjugation, while the polyethylene glycol chain ensures adequate spacing between the two functional ligands to prevent steric hindrance during ternary complex formation [6] [8].
The design parameters of Benzyl-PEG2-ethanol reflect careful optimization for Proteolysis Targeting Chimeras applications [13]. The two ethylene glycol units provide a chain length of approximately 8-10 atoms, which falls within the empirically determined optimal range for many target-ligase pairs [19]. Studies indicate that linkers shorter than this range often fail to allow proper protein-protein interactions, while excessively long linkers may prevent the formation of productive ternary complexes [6] [19].
The chemical stability of Benzyl-PEG2-ethanol under physiological conditions represents another crucial advantage [10]. Unlike some alternative linker chemistries, the ether bonds in polyethylene glycol chains resist hydrolytic cleavage, ensuring the integrity of the Proteolysis Targeting Chimeras molecule throughout its cellular lifetime [9]. The terminal hydroxyl group provides a reactive handle for further chemical modification, enabling versatile conjugation strategies with various target protein and E3 ligase ligands [21] [33].
Benzyl-PEG2-ethanol facilitates the recruitment of multiple E3 ubiquitin ligase families through its flexible linker architecture [3]. The most commonly targeted E3 ligases in Proteolysis Targeting Chimeras applications include Cereblon, von Hippel-Lindau protein, Mouse Double Minute 2 homolog, and Inhibitor of Apoptosis Protein family members [16] [20]. Each ligase system presents distinct structural requirements and binding affinities that influence the optimal utilization of Benzyl-PEG2-ethanol as a connecting element [28].
Cereblon-based Proteolysis Targeting Chimeras represent the most extensively studied application of polyethylene glycol linkers like Benzyl-PEG2-ethanol [20]. The Cereblon E3 ligase complex, part of the Cullin-RING ligase 4A system, recognizes immunomodulatory drug derivatives such as thalidomide, lenalidomide, and pomalidomide [16]. When conjugated through Benzyl-PEG2-ethanol, these ligands maintain their binding affinity to Cereblon while enabling productive ternary complex formation with target proteins [28].
Von Hippel-Lindau protein recruitment represents another major application pathway for Benzyl-PEG2-ethanol-containing degraders [20]. The von Hippel-Lindau E3 ligase recognizes hydroxylated proline-containing peptide sequences, typically derived from Hypoxia-Inducible Factor 1-alpha [28]. Research demonstrates that Proteolysis Targeting Chimeras utilizing von Hippel-Lindau ligands connected via polyethylene glycol linkers achieve potent degradation of various target proteins, including bromodomain and extra-terminal domain family members [7] [29].
| E3 Ligase | Recognition Motif | Linker Compatibility | Degradation Efficiency |
|---|---|---|---|
| Cereblon | Immunomodulatory drugs | High with PEG linkers | DC₅₀: 1-100 nM |
| VHL | Hydroxyproline peptides | Moderate flexibility requirement | DC₅₀: 10-500 nM |
| MDM2 | p53-derived peptides | Variable length tolerance | DC₅₀: 50-1000 nM |
| IAP | SMAC mimetics | Short to medium linkers | DC₅₀: 100-1000 nM |
The recruitment mechanism mediated by Benzyl-PEG2-ethanol involves complex cooperativity effects that enhance the stability of ternary complexes [17]. Positive cooperativity occurs when the binding affinity of the Proteolysis Targeting Chimeras molecule to the ternary complex exceeds the sum of its individual affinities for the target protein and E3 ligase [17]. This cooperative binding stabilizes the degradation complex and prolongs the opportunity for ubiquitin transfer [29].
Mathematical modeling demonstrates that cooperativity values greater than unity correlate with enhanced protein degradation efficiency [12] [17]. Benzyl-PEG2-ethanol contributes to this cooperativity by providing optimal spatial positioning between the target protein and E3 ligase, facilitating productive protein-protein interactions within the ternary complex [12]. The flexible polyethylene glycol backbone allows conformational adjustments that maximize binding complementarity while minimizing steric clashes [11].
Ternary complex formation represents the critical initial step in Benzyl-PEG2-ethanol-mediated protein degradation [11] [12]. The dynamics of complex assembly involve sequential or cooperative binding events that bring together the target protein, Proteolysis Targeting Chimeras molecule, and E3 ligase into a stable degradation-competent conformation [2]. Surface plasmon resonance studies reveal that successful ternary complexes exhibit dissociation half-lives ranging from seconds to minutes, with longer-lived complexes generally correlating with more efficient protein degradation [29].
The structural flexibility imparted by Benzyl-PEG2-ethanol enables conformational sampling that accommodates diverse protein-protein interaction geometries [12]. Crystallographic analyses of Proteolysis Targeting Chimeras ternary complexes demonstrate that the polyethylene glycol linker adopts extended conformations that position the target protein within the ubiquitination zone of the E3 ligase [1] [12]. This positioning is crucial for presenting accessible lysine residues on the target protein surface to the catalytic machinery [12].
Hydrogen-deuterium exchange mass spectrometry experiments indicate that ternary complexes mediated by polyethylene glycol linkers exhibit dynamic behavior, with regions of both increased and decreased flexibility compared to the individual binary complexes [12]. The Benzyl-PEG2-ethanol linker itself maintains high mobility, allowing conformational adjustments that optimize protein-protein contacts throughout the degradation process [11].
The kinetic parameters governing ternary complex formation with Benzyl-PEG2-ethanol reveal important structure-activity relationships [29] [30]. Association rates for ternary complex formation typically range from 10⁴ to 10⁶ M⁻¹s⁻¹, while dissociation rates vary from 10⁻² to 10⁻⁴ s⁻¹ depending on the specific target-ligase pair [29]. These kinetic parameters directly influence the overall degradation efficiency and selectivity of the Proteolysis Targeting Chimeras molecule [30].
Live-cell degradation kinetics demonstrate that Benzyl-PEG2-ethanol-containing degraders achieve maximal degradation (Dmax) values between 60-95% for well-matched target-ligase combinations [30]. The time to achieve maximal degradation varies considerably, ranging from 1-24 hours depending on cellular context and compound concentration [30]. Recovery kinetics following maximal degradation show multiphasic behavior, reflecting the complex interplay between protein synthesis and degradation rates [30].
| Complex Parameter | Typical Range | Optimal Values | Impact on Degradation |
|---|---|---|---|
| Association Rate (M⁻¹s⁻¹) | 10⁴ - 10⁶ | >10⁵ | Faster complex formation |
| Dissociation Rate (s⁻¹) | 10⁻⁴ - 10⁻² | <10⁻³ | Increased stability |
| Half-life (s) | 6 - 130 | >60 | Enhanced degradation |
| Cooperativity (α) | 0.1 - 50 | >2 | Improved efficiency |
Structure-activity relationship studies involving Benzyl-PEG2-ethanol and related polyethylene glycol linkers reveal critical length-dependent effects on degradation activity [27] [31]. Systematic variation of polyethylene glycol chain length demonstrates that optimal degradation typically occurs within a narrow range of 8-16 atoms total linker length [19] [31]. Benzyl-PEG2-ethanol, with its approximate 10-atom span, falls within this optimal range for many target-ligase combinations [31].
Comparative studies of estrogen receptor alpha-targeting Proteolysis Targeting Chimeras show that 12-atom and 16-atom polyethylene glycol linkers exhibit similar binding affinities, but the longer linker demonstrates significantly enhanced degradation potency [19] [31]. This length dependence reflects the spatial requirements for productive ternary complex formation and the positioning of target protein lysine residues within the ubiquitination zone [27].
Analysis of bromodomain and extra-terminal domain protein degraders reveals that linkers shorter than 12 atoms often fail to achieve effective degradation, while linkers exceeding 20 atoms may suffer from reduced potency due to entropic penalties and nonproductive binding modes [6] [19]. The two ethylene glycol units in Benzyl-PEG2-ethanol provide an optimal balance between flexibility and constraint that facilitates efficient ternary complex formation [8].
The specific chemical composition of Benzyl-PEG2-ethanol influences multiple aspects of Proteolysis Targeting Chimeras performance beyond simple length considerations [8] [26]. The ether oxygen atoms in the polyethylene glycol backbone can participate in hydrogen bonding interactions with target proteins or E3 ligases, potentially contributing to binding affinity and selectivity [6]. Replacement of polyethylene glycol units with alkyl chains often reduces water solubility and may alter the conformational preferences of the linker [8].
Studies comparing polyethylene glycol and alkyl linkers of equivalent length demonstrate that the oxygen-containing linkers generally provide superior degradation activity, particularly for targets requiring extended complex lifetimes [6]. The benzyl group in Benzyl-PEG2-ethanol contributes additional hydrophobic interactions that can stabilize ternary complexes through aromatic stacking or van der Waals contacts [26].
Molecular dynamics simulations reveal that Benzyl-PEG2-ethanol adopts preferential conformations that facilitate intramolecular interactions between the aromatic benzyl group and other components of the Proteolysis Targeting Chimeras molecule [26]. These folded conformations may influence cellular permeability and target engagement, demonstrating the multifaceted impact of linker chemical composition on overall degrader performance [26].
Quantitative analysis of structure-activity relationships for Benzyl-PEG2-ethanol-containing degraders reveals predictive patterns that guide rational design efforts [27] [35]. Machine learning models trained on curated Proteolysis Targeting Chimeras datasets identify linker flexibility, hydrophilicity, and hydrogen bonding capacity as key descriptors correlating with degradation potency [35]. The polyethylene glycol backbone of Benzyl-PEG2-ethanol scores favorably across these descriptors, explaining its widespread utility in degrader design [35].
Regression analysis of degradation potency (pDC₅₀) values demonstrates that linkers containing 2-4 ethylene glycol units, including Benzyl-PEG2-ethanol, achieve optimal performance across diverse target-ligase combinations [35]. The relationship between linker length and activity follows a bell-shaped curve, with maximum activity occurring in the 8-12 atom range for most systems [27].
Comparative analysis of over 400 published degrader structures reveals that polyethylene glycol-based linkers like Benzyl-PEG2-ethanol appear in the most potent compounds across multiple target classes [8]. This prevalence reflects both the favorable physicochemical properties of polyethylene glycol linkers and their synthetic accessibility for medicinal chemistry optimization [8] [15].
| Linker Property | Benzyl-PEG2-ethanol Value | Optimal Range | Impact Score |
|---|---|---|---|
| Length (atoms) | 10 | 8-16 | 0.85 |
| Flexibility Index | 0.72 | 0.6-0.8 | 0.90 |
| LogP Contribution | 1.2 | 0.5-2.0 | 0.78 |
| H-bond Acceptors | 3 | 2-4 | 0.88 |
| Synthetic Accessibility | 2.1 | 1.5-3.0 | 0.94 |
The length of Benzyl-polyethylene glycol 2-ethanol, containing two ethylene glycol units, represents a critical parameter influencing the formation and stability of ternary complexes in proteolysis targeting chimera applications. Research demonstrates that linker length directly affects the ability of these heterobifunctional molecules to simultaneously bind to target proteins and electronic three ligases, establishing the requisite spatial geometry for productive ubiquitination [1] [2].
Studies on various polyethylene glycol linker lengths reveal that optimal ternary complex formation occurs within specific length ranges. For Benzyl-polyethylene glycol 2-ethanol, containing approximately twelve atoms in its polyethylene glycol chain, the molecular dimensions fall within a favorable range for protein-protein interaction promotion [3]. The compound demonstrates enhanced ternary complex stabilization compared to shorter linkers, which may introduce steric clashes, or excessively long linkers, which reduce the binding constant between electronic three ligase and target protein [4].
Experimental evidence indicates that linkers with two ethylene glycol units exhibit intermediate activity between shorter and longer polyethylene glycol variants. In studies examining linker length optimization, compounds with two to three polyethylene glycol units demonstrated measurable degradation activity, while those with single units showed reduced efficacy [5]. The specific positioning of the benzyl group at the terminus of Benzyl-polyethylene glycol 2-ethanol provides additional stabilizing interactions through potential aromatic stacking and hydrophobic contacts within the ternary complex interface [6].
The cooperative binding effects observed with Benzyl-polyethylene glycol 2-ethanol contribute to enhanced ternary complex stability. Biophysical measurements using time-resolved fluorescence resonance energy transfer assays demonstrate that linkers of this length facilitate detectable ternary complex formation, correlating with cellular protein degradation efficacy [7]. The polyethylene glycol component participates in intramolecular hydrogen bonding networks that stabilize the bound conformation while maintaining sufficient flexibility for productive protein-protein interactions [2].
Quantitative structure-activity relationship analyses reveal that the two-unit polyethylene glycol length in Benzyl-polyethylene glycol 2-ethanol represents a balance between entropic penalties and enthalpic stabilization. Longer linkers increase conformational freedom and reduce ternary complex stability through entropic effects, while shorter linkers fail to achieve optimal protein proximity [8]. The molecular weight of 224.3 daltons for Benzyl-polyethylene glycol 2-ethanol positions it favorably for maintaining protein binding affinities while enabling ternary complex formation [9].
The chemical composition of Benzyl-polyethylene glycol 2-ethanol significantly influences cellular permeability characteristics, a critical determinant of biological activity in proteolysis targeting chimera systems. The hydrophilic nature of the polyethylene glycol moiety combined with the hydrophobic benzyl group creates an amphiphilic structure that affects membrane transport mechanisms [11].
Polyethylene glycol chain length directly correlates with cellular uptake efficiency. Research demonstrates that polyethylene glycol polymers exhibit size-dependent absorption across epithelial membranes, with smaller molecular weights showing enhanced permeability [12]. Benzyl-polyethylene glycol 2-ethanol, with its two ethylene glycol units, maintains favorable permeability characteristics while providing sufficient hydrophilicity for aqueous solubility [13]. The compound demonstrates improved cellular uptake compared to longer polyethylene glycol variants that experience reduced membrane penetration due to increased molecular size [14].
The benzyl protecting group in Benzyl-polyethylene glycol 2-ethanol serves dual functions affecting permeability. As an acid-labile protecting group, it can be selectively removed under physiological conditions to expose hydroxyl functionalities, modulating the compound's hydrophilicity profile [15]. The aromatic benzyl moiety contributes to membrane interactions through partitioning effects, with partition coefficient studies indicating that benzyl-containing compounds demonstrate enhanced membrane association compared to purely hydrophilic polyethylene glycol structures [13].
Experimental permeability assessments using parallel artificial membrane permeability assays reveal that polyethylene glycol-containing linkers can achieve favorable cell permeability through conformational flexibility and intramolecular hydrogen bonding [11]. Benzyl-polyethylene glycol 2-ethanol exhibits the ability to adopt folded conformations that shield polar functionalities from membrane environments, facilitating passive transport. The two ethylene glycol units provide sufficient flexibility for conformational adaptation while maintaining a molecular size compatible with cellular uptake mechanisms [16].
Studies comparing different linker compositions demonstrate that polyethylene glycol linkers can outperform alkyl alternatives in specific contexts. While alkyl linkers generally exhibit higher lipophilicity, the unique properties of Benzyl-polyethylene glycol 2-ethanol, including its capacity for intramolecular hydrogen bonding and conformational flexibility, can compensate for reduced intrinsic lipophilicity [11]. The compound's total polar surface area remains within acceptable ranges for membrane permeability while providing enhanced aqueous solubility compared to purely lipophilic alternatives [16].
The structural characteristics of Benzyl-polyethylene glycol 2-ethanol embody a carefully balanced combination of rigidity and flexibility that optimizes degradation efficiency in proteolysis targeting chimera systems. This balance directly influences the compound's ability to maintain productive ternary complex conformations while adapting to diverse protein binding environments [3] [17].
The polyethylene glycol backbone in Benzyl-polyethylene glycol 2-ethanol provides inherent flexibility through its ether linkages and methylene units. This flexibility enables conformational adaptation necessary for accommodating different protein-protein interaction geometries within ternary complexes [1]. Molecular dynamics simulations demonstrate that polyethylene glycol linkers adopt extended conformations that can adjust to varying spatial requirements between target proteins and electronic three ligases [18]. The two-unit length provides sufficient flexibility for productive binding while limiting excessive conformational freedom that could reduce binding efficiency [8].
Rigidity contributions from the benzyl group enhance degradation efficiency by providing structural constraints that favor specific conformational states. The aromatic benzyl moiety introduces conformational preferences that can stabilize ternary complexes through aromatic-aromatic interactions and hydrophobic contacts [17]. This partial rigidity helps reduce the entropic penalty associated with ternary complex formation by restricting the conformational space sampled by the linker [19].
Comparative studies examining flexible versus rigid linker systems demonstrate that optimal degradation efficiency requires balanced flexibility. Purely flexible linkers, while accommodating diverse binding geometries, may fail to achieve optimal protein-protein interaction distances due to excessive conformational freedom [20]. Conversely, overly rigid linkers can introduce steric constraints that prevent productive ternary complex formation [19]. Benzyl-polyethylene glycol 2-ethanol achieves this balance through its combination of flexible polyethylene glycol units and the conformationally constraining benzyl group.
Degradation kinetics studies reveal that the rigidity-flexibility balance in Benzyl-polyethylene glycol 2-ethanol influences both ternary complex formation rates and stability. The compound demonstrates enhanced residence times in ternary complexes compared to purely flexible alternatives, attributed to reduced conformational fluctuations that could destabilize protein-protein interactions [21]. Simultaneously, the retained flexibility enables rapid complex formation through conformational sampling of productive binding modes [22].
The biochemical environment significantly influences the rigidity-flexibility balance of Benzyl-polyethylene glycol 2-ethanol. Under physiological conditions, the polyethylene glycol units can participate in hydrogen bonding networks with protein residues or solvent molecules, modulating the effective flexibility of the linker [2]. The benzyl group can engage in hydrophobic interactions that further constrain linker motion, creating a dynamic equilibrium between rigid and flexible states that optimizes degradation efficiency across diverse protein targets [6].
| Linker Property | Benzyl-Polyethylene Glycol 2-Ethanol | Shorter Linkers | Longer Linkers |
|---|---|---|---|
| Ternary Complex Formation | Optimal with detectable fluorescence resonance energy transfer signal [7] | Reduced due to steric clashes [1] | Decreased due to entropic effects [8] |
| Cellular Permeability | Enhanced through conformational flexibility [11] | Higher lipophilicity but reduced aqueous solubility [16] | Reduced membrane penetration [12] |
| Degradation Efficiency | Balanced rigidity-flexibility optimizes protein interactions [3] | Limited conformational adaptation [19] | Excessive conformational freedom reduces binding [20] |
| Residence Time | Intermediate with enhanced stability [21] | Potentially reduced complex lifetime | Extended but potentially less selective binding |
| Chemical Parameter | Value | Impact on Function |
|---|---|---|
| Molecular Weight | 224.3 daltons [9] | Favorable for cellular uptake and protein binding |
| Polyethylene Glycol Units | 2 units [9] | Optimal balance between flexibility and molecular size |
| Total Polar Surface Area | Moderate [16] | Compatible with membrane permeability requirements |
| Partition Coefficient | Intermediate hydrophilicity [13] | Balanced aqueous solubility and membrane partitioning |
Research demonstrates that optimization strategies for Benzyl-polyethylene glycol 2-ethanol focus on fine-tuning the rigidity-flexibility balance through chemical modifications. Substitutions on the benzyl ring can modulate the hydrophobic character and conformational preferences of the aromatic group [23]. Alternative protecting groups or functional modifications to the polyethylene glycol terminus can adjust the overall flexibility profile while maintaining the core two-unit polyethylene glycol structure that provides optimal linker length [24].